

is Brilliant Orange a cell-permeable dye

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Compound of Interest

Compound Name: *Brilliant Orange*

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An In-depth Technical Guide to Cell-Permeable Orange Dyes for Biological Research

Introduction

The term "Brilliant Orange" is often encountered in various chemical and biological contexts, leading to potential ambiguity for researchers seeking a specific cell-permeable dye. This name can refer to several distinct chemical entities, most of which are utilized in the textile industry and are not suitable for live-cell applications. This guide aims to clarify this ambiguity and provide a detailed technical overview of the relevant cell-permeable "orange" dyes used by researchers, scientists, and drug development professionals. We will first address Brilliant Orange H, a sulfonated azo dye, and explain its likely lack of cell permeability. Subsequently, this guide will focus on two widely-used, cell-permeable dyes that emit orange fluorescence in specific cellular contexts: Acridine Orange (AO) and Vybrant™ DyeCycle™ Orange.

Brilliant Orange H (Acid Orange 17): A Sulfonated Azo Dye

Brilliant Orange H is a synthetic monoazo dye. While it is available as a research chemical, its structural properties make it an unlikely candidate for a cell-permeable dye for live-cell imaging.

Chemical Properties

Property	Value
Chemical Name	sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate
Synonyms	Acid Orange 17
Molecular Formula	C ₁₈ H ₁₅ N ₂ NaO ₄ S
Molecular Weight	378.4 g/mol
Key Structural Feature	Presence of a sulfonic acid (-SO ₃ H) group

Discussion on Cell Permeability

The cell membrane is a lipid bilayer that restricts the passive diffusion of large, charged, and highly polar molecules. Azo dyes that contain one or more sulfonate groups are water-soluble and carry a negative charge at physiological pH. These characteristics significantly hinder their ability to cross the hydrophobic cell membrane.^{[1][2]} The primary application of such dyes is in the textile industry, where they bind to the surface of fibers. While some sulfonated azo dyes have applications in staining fixed tissues for microscopy, they are generally considered to be membrane-impermeant in living cells.^[3] Therefore, Brilliant Orange H is not a suitable tool for live-cell imaging.

Acridine Orange (AO): A Versatile Metachromatic Probe

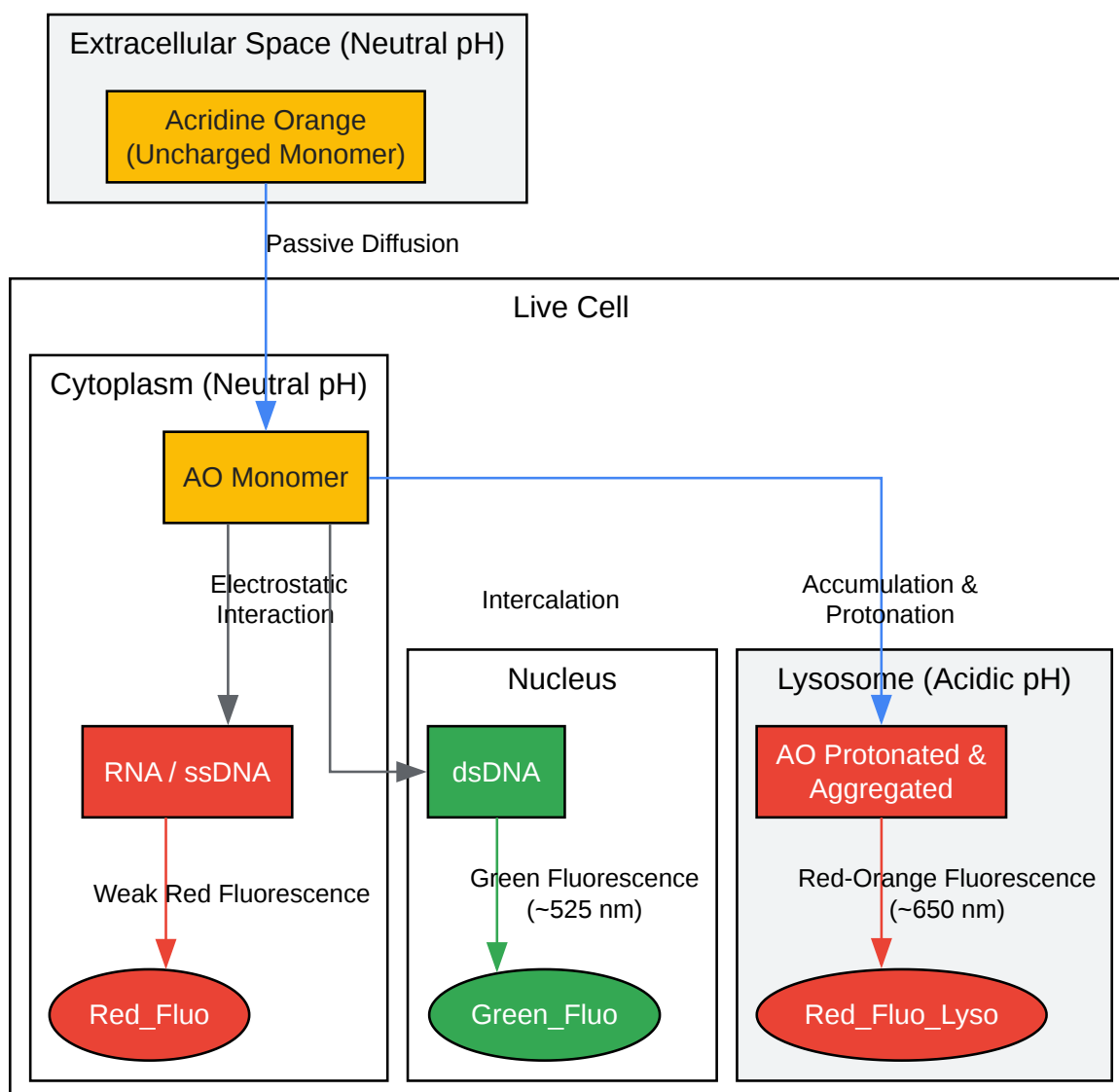
Acridine Orange (AO) is a well-established, cell-permeable, cationic fluorescent dye. Its versatility stems from its metachromatic properties, meaning it can emit different colors of light depending on how it interacts with cellular components. This allows it to be used for visualizing acidic organelles like lysosomes and for identifying apoptotic cells.^{[4][5]}

Mechanism of Action

Acridine Orange is a weak base that is uncharged at neutral pH, allowing it to freely diffuse across the cell membrane into the cytoplasm.^[5]

- In the Cytoplasm and Nucleus: In its monomeric form and at low concentrations, AO intercalates with double-stranded DNA (dsDNA), emitting a green fluorescence (approx. 525 nm) upon excitation with blue light. It can also bind to RNA, though with less intensity.[4]
- In Acidic Organelles (Lysosomes): AO accumulates in acidic compartments like lysosomes (pH 4-5).[5] The acidic environment protonates the dye, trapping it inside. The high concentration of AO within the lysosome leads to the formation of aggregates or dimers, which causes a metachromatic shift in its fluorescence emission to red-orange (approx. 650 nm).[5][6]

This differential staining allows for the ratiometric analysis of lysosomal content. A disruption of the lysosomal membrane results in the leakage of AO back into the cytoplasm, leading to a decrease in red fluorescence and an increase in green fluorescence.[7]



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Caption: Mechanism of Acridine Orange staining in a live cell.

Applications

- **Live-Cell Imaging of Lysosomes:** The bright red-orange fluorescence of AO aggregates within lysosomes makes it an excellent probe for visualizing these organelles, assessing lysosomal stability, and studying lysosomotropic drugs.[5]
- **Apoptosis Detection:** When used in combination with a membrane-impermeant DNA dye like Ethidium Bromide (EB) or Propidium Iodide (PI), AO can distinguish between viable,

apoptotic, and necrotic cells.[4][8]

- Viable cells: Have intact membranes and organized chromatin. They appear uniformly green.
- Early apoptotic cells: Have intact membranes but show chromatin condensation. Their nuclei appear as bright green or yellow-orange fragments.
- Late apoptotic cells: Have compromised membrane integrity. They take up EB or PI, and their condensed chromatin stains orange to red.
- Necrotic cells: Have lost membrane integrity completely and show no signs of chromatin condensation. Their nuclei stain uniformly orange or red.[8]

Quantitative Data

Parameter	Value	Reference
Excitation Maximum (bound to dsDNA)	~502 nm	[5]
Emission Maximum (bound to dsDNA)	~525 nm (Green)	[5]
Excitation Maximum (aggregated in lysosomes)	~460-475 nm	[5]
Emission Maximum (aggregated in lysosomes)	~650 nm (Red-Orange)	[5]
Recommended Working Concentration (Microscopy)	1-5 μ M	[5]
Recommended Incubation Time	15-30 minutes at 37°C	[5][9]

Experimental Protocols

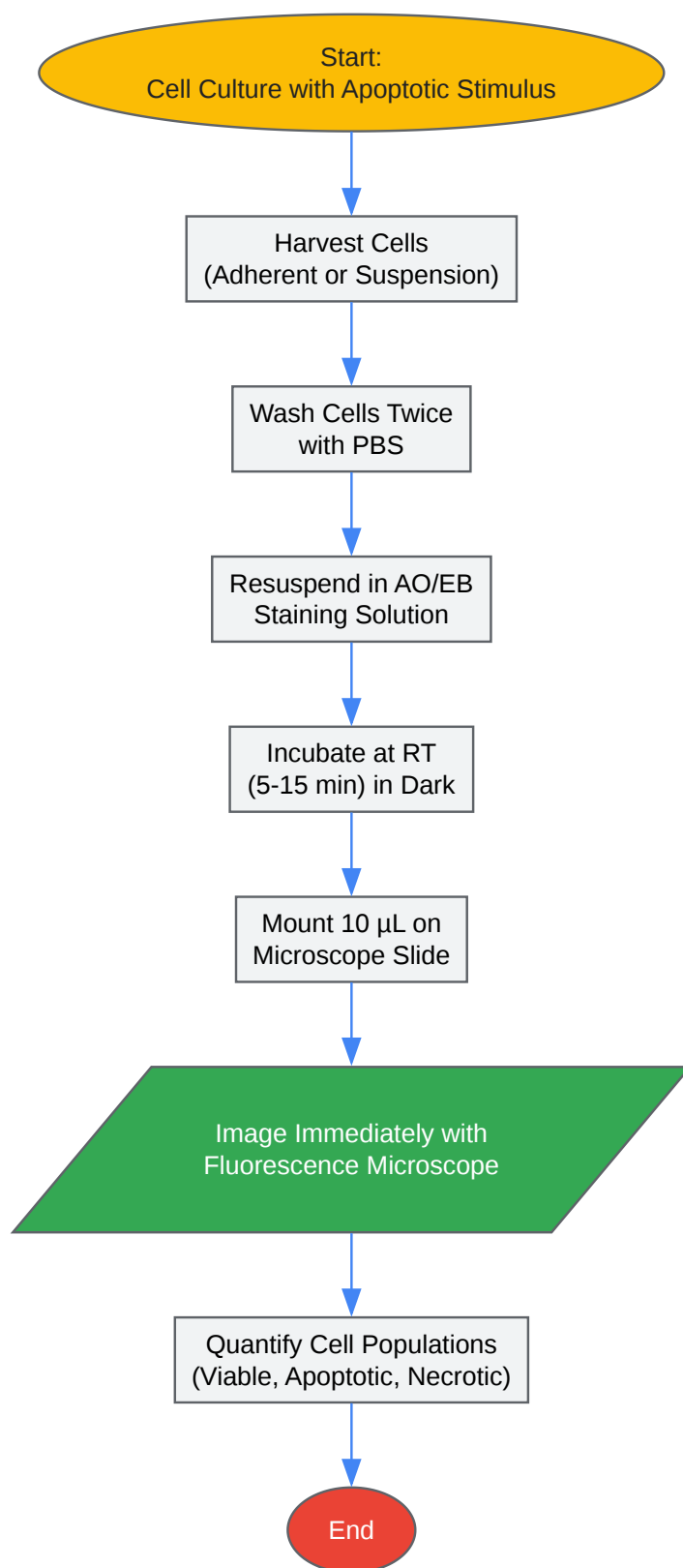
Protocol 1: Live-Cell Staining of Lysosomes[5]

- Cell Preparation: Culture cells to 50-75% confluency on glass-bottom dishes or chamber slides.
- Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 $\mu\text{g/mL}$ (approximately 2-5 μM) in complete cell culture medium. Pre-warm the solution to 37°C. For imaging, using phenol red-free medium is recommended to reduce background fluorescence.
- Cell Staining: Remove the existing culture medium and add the pre-warmed AO staining solution to the cells.
- Incubation: Incubate the cells for 15 minutes at 37°C in a CO₂ incubator.
- Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete medium to remove excess dye and reduce background fluorescence.
- Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells. Image immediately using a fluorescence microscope with appropriate filter sets for green (Ex/Em: ~488/525 nm) and red (Ex/Em: ~488/650 nm) fluorescence.

Protocol 2: Apoptosis Detection by Fluorescence Microscopy (AO/EB Staining)[4][8]

- Reagent Preparation:
 - Prepare a 100 $\mu\text{g/mL}$ stock solution of Acridine Orange in PBS.
 - Prepare a 100 $\mu\text{g/mL}$ stock solution of Ethidium Bromide in PBS.
 - Prepare the AO/EB staining solution by mixing equal volumes of the AO and EB stock solutions just before use.
- Cell Preparation: Induce apoptosis in your cell population using the desired stimulus. Include appropriate positive and negative controls.
- Staining:
 - For adherent cells: Wash cells with PBS, then add 100 μL of the AO/EB staining solution and incubate for 15 minutes at 37°C in the dark.

- For suspension cells: Harvest $\sim 1 \times 10^6$ cells by centrifugation, wash twice with PBS, and resuspend the pellet in 25 μL of the AO/EB staining solution. Incubate for 5-15 minutes at room temperature in the dark.
- Visualization: Place 10 μL of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately observe under a fluorescence microscope.
- Quantification: Count at least 200 cells and categorize them as viable (uniform green), early apoptotic (bright green/yellow condensed chromatin), late apoptotic (orange-red), or necrotic (uniform orange-red).

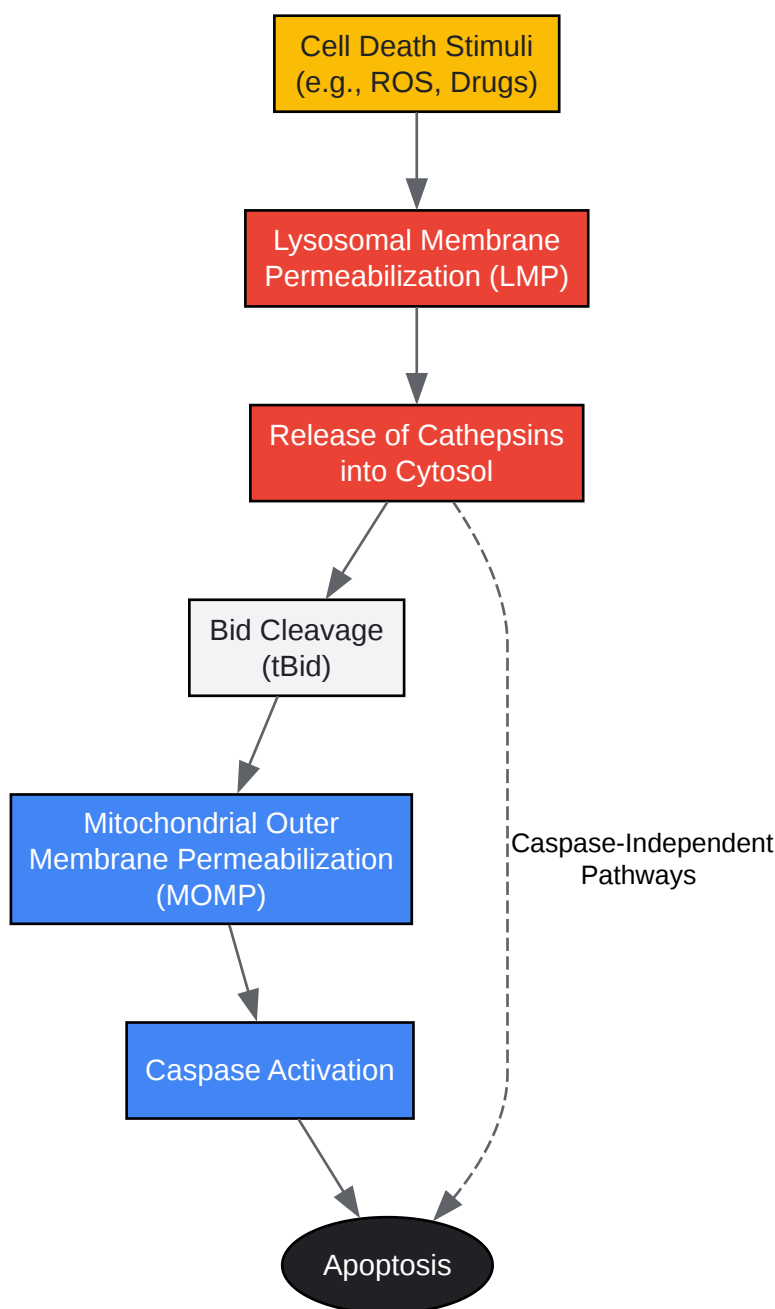


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Caption: Experimental workflow for apoptosis detection using AO/EB staining.

Associated Signaling Pathway: Lysosomal Membrane Permeabilization (LMP)

The integrity of the lysosomal membrane is crucial for cell health. Various stimuli, including oxidative stress, cytotoxic drugs, and activation of death receptors, can lead to Lysosomal Membrane Permeabilization (LMP).^{[10][11]} LMP involves the release of lysosomal hydrolases, such as cathepsins, into the cytosol.^[12] This release can trigger caspase-dependent or -independent cell death pathways, often involving cross-talk with mitochondria.^[10] Acridine Orange staining is a direct method to visualize LMP, observed as a loss of red lysosomal fluorescence.^[7]



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Caption: Simplified signaling pathway of LMP-mediated apoptosis.

Vybrant™ DyeCycle™ Orange: For Live-Cell Cycle Analysis

Vybrant™ DyeCycle™ Orange is a highly specific, cell-permeant nucleic acid stain designed for analyzing the DNA content of living cells using flow cytometry.[13][14]

Mechanism of Action

Vybrant™ DyeCycle™ Orange is a non-fluorescent molecule that readily crosses the membranes of living cells. Once inside, it selectively binds to double-stranded DNA (dsDNA). Upon binding, it exhibits a strong fluorescence enhancement, with the signal intensity being directly proportional to the amount of DNA in the cell.[\[13\]](#) This stoichiometric binding allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Application

The primary application is for live-cell cycle analysis using a flow cytometer. Because the dye has low cytotoxicity, stained cells can be sorted and used for subsequent culture or functional assays.[\[15\]](#)

Quantitative Data

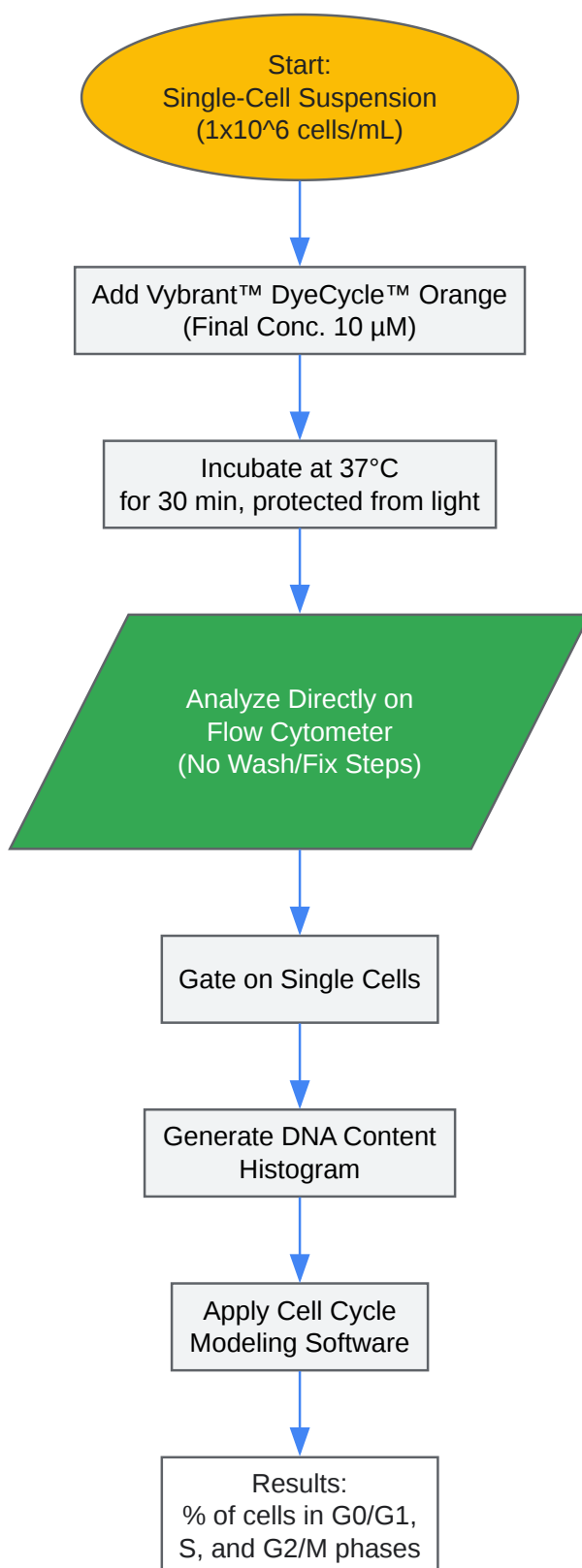
Parameter	Value	Reference
Excitation Maximum (bound to DNA)	~519 nm	[13]
Emission Maximum (bound to DNA)	~563 nm (Orange)	[13]
Recommended Laser Lines	488 nm or 532 nm	[13] [16]
Recommended Working Concentration	10 µM	[13]
Recommended Incubation Time	30 minutes at 37°C	[13]

Experimental Protocol

Protocol 3: Live-Cell Cycle Analysis by Flow Cytometry[\[13\]](#)

- Cell Preparation: Prepare a single-cell suspension in complete medium at a concentration of 1×10^6 cells/mL. Ensure there are no cell clumps or aggregates.

- **Staining:** To 1 mL of the cell suspension in a flow cytometry tube, add 2 μ L of the Vybrant™ DyeCycle™ Orange stock solution (typically 5 mM in DMSO) for a final concentration of 10 μ M.
- **Incubation:** Incubate the cells for 30 minutes at 37°C, protected from light. Maintain cells at 37°C until analysis.
- **Analysis:** Analyze the samples directly on a flow cytometer without any washing or fixation steps. Use a 488 nm or 532 nm laser for excitation and collect the emission in the orange channel (e.g., using a ~570 nm or ~585/42 nm bandpass filter).
- **Data Interpretation:** Generate a frequency histogram of fluorescence intensity versus cell count. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.



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Caption: Experimental workflow for live-cell cycle analysis.

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